molecular formula C16H14O5 B1263003 2,3,5-Trihydroxy-4,9-dimethoxyphenanthrene

2,3,5-Trihydroxy-4,9-dimethoxyphenanthrene

Cat. No. B1263003
M. Wt: 286.28 g/mol
InChI Key: GSABLXRGQAKZDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3,5-Trihydroxy-4,9-dimethoxyphenanthrene is a natural product found in Dendrobium nobile with data available.

Scientific Research Applications

Antifibrotic Activity

2,3,5-Trihydroxy-4,9-dimethoxyphenanthrene, isolated from Dendrobium nobile stems, has demonstrated significant antifibrotic activity. This compound was found to inhibit cell proliferation in an immortalized rat hepatic stellate cell line, which is an in vitro assay system for assessing antifibrotic activity. This suggests potential applications in the treatment of hepatic fibrosis (Yang, Sung, & Kim, 2007).

Apoptotic and Antifibrotic Effects

Further research on this compound revealed its ability to induce selective apoptosis in hepatic stellate cells. This process is crucial for resolving hepatic fibrosis, making 2,3,5-Trihydroxy-4,9-dimethoxyphenanthrene a promising candidate for antifibrotic therapies (Yang, Lee, Jeong, Kim, & Kim, 2012).

Pancreatic Lipase Inhibitory Activity

Another study on Dendrobium senile, which contains similar phenanthrene compounds, showed notable pancreatic lipase inhibitory effects. This could imply potential applications in managing obesity or related metabolic disorders (Phyu, Kongkatitham, Mekboonsonglarp, Likhitwitayawuid, & Sritularak, 2021).

Potential in Orchid-Derived Pharmaceuticals

Further exploration of phenanthrene derivatives in orchids, like those in Coelogyne cristata, suggests that these compounds might have phytoalexin activities and could act as endogenous plant growth regulators. This opens up possibilities for agricultural applications and potential therapeutic uses (Majumder, Sen, & Majumder, 2001).

Anti-inflammatory and Antioxidant Potential

The synthesis and evaluation of similar phenanthrene derivatives have shown significant antioxidant and anti-inflammatory activities in in vitro assays. These findings suggest potential applications in treating inflammatory diseases and in the development of natural antioxidant agents (Kanekar, Basha, Duche, Gupte, & Kapat, 2013).

Cytotoxic and Antimicrobial Activities

Studies on Combretum adenogonium roots revealed that similar phenanthrene compounds possess antibacterial and cytotoxic properties, indicating potential uses in developing new anticancer agents (Mushi, Innocent, & Kidukuli, 2014).

properties

Product Name

2,3,5-Trihydroxy-4,9-dimethoxyphenanthrene

Molecular Formula

C16H14O5

Molecular Weight

286.28 g/mol

IUPAC Name

4,9-dimethoxyphenanthrene-2,3,5-triol

InChI

InChI=1S/C16H14O5/c1-20-12-7-8-6-11(18)15(19)16(21-2)13(8)14-9(12)4-3-5-10(14)17/h3-7,17-19H,1-2H3

InChI Key

GSABLXRGQAKZDS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=CC(=C(C(=C2C3=C1C=CC=C3O)OC)O)O

synonyms

2,3,5-trihydroxy-4,9-dimethoxyphenanthrene

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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